![molecular formula C19H33N3O2 B3909535 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide](/img/structure/B3909535.png)
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide
Overview
Description
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown potential as an anticancer drug due to its ability to selectively kill cancer cells while sparing normal cells.
Mechanism of Action
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide inhibits RNA polymerase I transcription by binding to the DNA in the transcription initiation complex. This prevents the recruitment of other proteins necessary for transcription, resulting in the inhibition of ribosomal RNA synthesis. Since cancer cells have higher rates of ribosomal RNA synthesis than normal cells, 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide selectively kills cancer cells while sparing normal cells.
Biochemical and Physiological Effects
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of nucleolar stress granules, which are involved in the survival of cancer cells. In addition, 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide is its selectivity for cancer cells, which can reduce the toxicity to normal cells. It also has the potential for use in combination therapy with other anticancer drugs. However, 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has a short half-life and is rapidly metabolized in vivo, which can limit its efficacy. In addition, it can cause DNA damage and activate the p53 pathway in normal cells, which can lead to side effects.
Future Directions
Future research on 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide could focus on improving its pharmacokinetic properties to increase its efficacy. This could involve the development of prodrugs or nanoparticles to improve its stability and bioavailability. In addition, further studies could investigate its potential as a radiosensitizer or in combination with immunotherapy. Finally, research could focus on identifying biomarkers for 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide sensitivity, which could improve patient selection and treatment outcomes.
Scientific Research Applications
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively kill cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many cancer cells. 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has been tested in preclinical studies against a variety of cancer types, including breast cancer, ovarian cancer, and multiple myeloma. It has also been shown to have synergistic effects with other anticancer drugs, such as gemcitabine and cisplatin.
properties
IUPAC Name |
1-(cyclohexanecarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c23-18(20-11-15-21-12-5-2-6-13-21)17-10-7-14-22(17)19(24)16-8-3-1-4-9-16/h16-17H,1-15H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFXTEQICNMPOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)NCCN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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